molecular formula C14H19NO4 B153075 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid CAS No. 132690-91-6

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Cat. No. B153075
M. Wt: 265.3 g/mol
InChI Key: IIHASBWHDACFGZ-UHFFFAOYSA-N
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Patent
US09096567B2

Procedure details

A 1M solution of borane-tetrahydrofuran complex in tetrahydrofuran (100 mL, 100 mmol) was added directly to solid (4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid (12.4 g, 46.7 mmol). The resulting solution was stirred at ambient temperature for 1 hour, carefully quenched with water (250 mL), and extracted with ethyl acetate (500 mL). The organic layer was washed with saturated sodium bicarbonate (200 mL) and brine (100 mL), dried over sodium sulfate and concentrated to afford tert-butyl 4-(hydroxymethyl)phenethylcarbamate as a pale yellow oil (10.0 g, 85% yield).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCCC1.[C:6]([O:10][C:11]([NH:13][CH2:14][CH2:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](O)=[O:21])=[CH:18][CH:17]=1)=[O:12])([CH3:9])([CH3:8])[CH3:7]>>[OH:21][CH2:20][C:19]1[CH:23]=[CH:24][C:16]([CH2:15][CH2:14][NH:13][C:11](=[O:12])[O:10][C:6]([CH3:9])([CH3:7])[CH3:8])=[CH:17][CH:18]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
12.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCC1=CC=C(C(=O)O)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carefully quenched with water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate (200 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=CC=C(CCNC(OC(C)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.